![molecular formula C23H29ClN4O4 B12402261 Thalidomide-NH-C2-azaspiro[3.5]nonane hydrochloride](/img/structure/B12402261.png)
Thalidomide-NH-C2-azaspiro[3.5]nonane hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Thalidomide-NH-C2-azaspiro[3.5]nonane hydrochloride is a chemical compound that serves as an intermediate in the synthesis of various bioactive molecules. It is particularly noted for its role in the development of Irak degraders, which are compounds that target and degrade interleukin-1 receptor-associated kinase (IRAK) proteins .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Thalidomide-NH-C2-azaspiro[3.5]nonane hydrochloride typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the azaspiro[3.5]nonane core: This is achieved through a series of cyclization reactions.
Attachment of the Thalidomide moiety: This involves coupling reactions under specific conditions to ensure the correct orientation and functionalization of the molecule.
Hydrochloride formation: The final step involves the addition of hydrochloric acid to form the hydrochloride salt, which enhances the compound’s stability and solubility
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes:
Optimization of reaction conditions: To maximize yield and purity.
Use of automated reactors: For precise control over reaction parameters.
Purification processes: Such as crystallization and chromatography to ensure high purity of the final product
Análisis De Reacciones Químicas
Types of Reactions
Thalidomide-NH-C2-azaspiro[3.5]nonane hydrochloride undergoes various chemical reactions, including:
Oxidation: Where the compound is oxidized to form different derivatives.
Reduction: Involving the reduction of specific functional groups.
Substitution: Where certain groups in the molecule are replaced with other functional groups
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under specific conditions
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: Can lead to the formation of ketones or carboxylic acids.
Reduction: May result in the formation of alcohols or amines.
Substitution: Produces various substituted derivatives with different functional groups
Aplicaciones Científicas De Investigación
Thalidomide-NH-C2-azaspiro[3.5]nonane hydrochloride has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of complex molecules.
Biology: Studied for its role in modulating biological pathways.
Medicine: Investigated for its potential therapeutic effects, particularly in targeting IRAK proteins.
Industry: Utilized in the development of new pharmaceuticals and bioactive compounds
Mecanismo De Acción
The mechanism of action of Thalidomide-NH-C2-azaspiro[3.5]nonane hydrochloride involves its interaction with specific molecular targets, such as IRAK proteins. By binding to these targets, the compound facilitates their degradation, thereby modulating the associated signaling pathways. This can lead to various biological effects, including anti-inflammatory and immunomodulatory actions .
Comparación Con Compuestos Similares
Similar Compounds
Thalidomide: Known for its immunomodulatory and anti-inflammatory properties.
Lenalidomide: A derivative of Thalidomide with enhanced potency and reduced side effects.
Pomalidomide: Another Thalidomide derivative with distinct biological activities
Uniqueness
Thalidomide-NH-C2-azaspiro[3.5]nonane hydrochloride is unique due to its specific structure, which allows it to act as an intermediate in the synthesis of IRAK degraders. This sets it apart from other similar compounds that may not have the same synthetic utility or biological activity .
Propiedades
Fórmula molecular |
C23H29ClN4O4 |
|---|---|
Peso molecular |
461.0 g/mol |
Nombre IUPAC |
4-[2-(7-azaspiro[3.5]nonan-2-yl)ethylamino]-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione;hydrochloride |
InChI |
InChI=1S/C23H28N4O4.ClH/c28-18-5-4-17(20(29)26-18)27-21(30)15-2-1-3-16(19(15)22(27)31)25-9-6-14-12-23(13-14)7-10-24-11-8-23;/h1-3,14,17,24-25H,4-13H2,(H,26,28,29);1H |
Clave InChI |
GUZIHLHFVPEZQL-UHFFFAOYSA-N |
SMILES canónico |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)NCCC4CC5(C4)CCNCC5.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


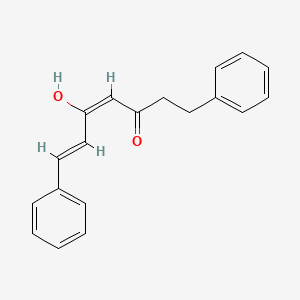
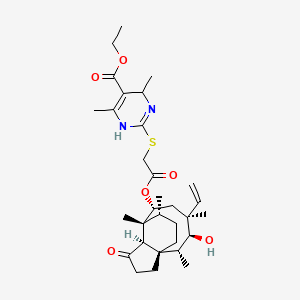
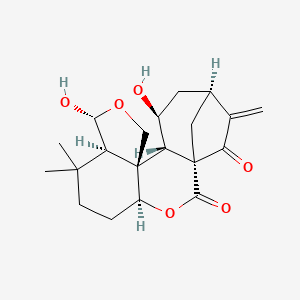
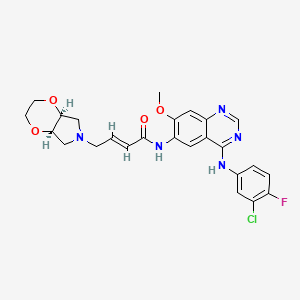
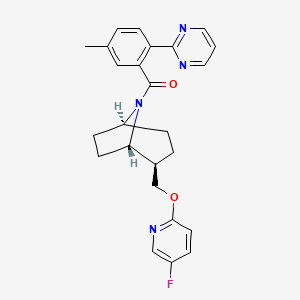
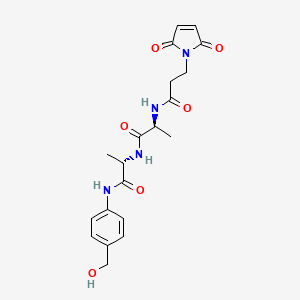

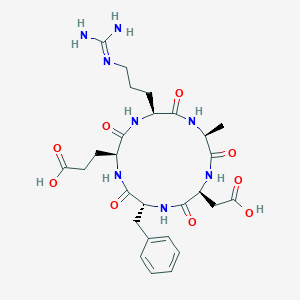
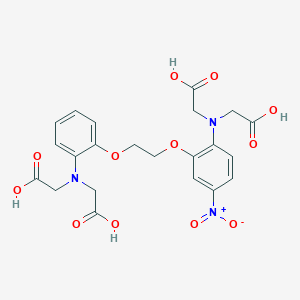


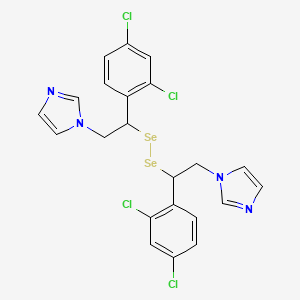
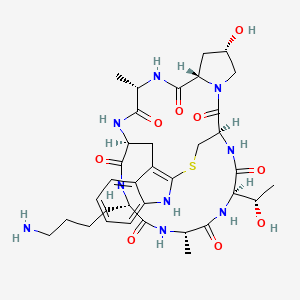
![(2R,4R,5R)-5-[2-chloro-6-(cyclopentylamino)purin-9-yl]-4-fluoro-2-(hydroxymethyl)oxolan-3-ol](/img/structure/B12402267.png)
